2-Butyl-3-methylpyrazine is a heterocyclic organic compound that belongs to the group of pyrazines. It has the molecular formula C9H14N2 and a molecular weight of 150.2209 .
The molecular structure of 2-Butyl-3-methylpyrazine can be represented by the InChI code: InChI=1S/C9H14N2/c1-3-4-5-9-8(2)10-6-7-11-9/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of a pyrazine ring with butyl and methyl groups attached at the 2 and 3 positions, respectively.
2-Butyl-3-methylpyrazine is a liquid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 215.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 46.1±0.3 cm3 .
2-Butyl-3-methylpyrazine can be synthesized through various chemical processes, primarily involving the reaction of simpler pyrazine derivatives. It falls under the broader category of pyrazines, which are heterocyclic aromatic compounds containing two nitrogen atoms in the six-membered ring structure. Its unique properties and applications make it a subject of interest in both chemical and biological research .
The synthesis of 2-butyl-3-methylpyrazine typically involves several methods:
1. Reaction with Butyl Bromide:
2. Industrial Production:
3. Alternative Synthesis Routes:
The molecular structure of 2-butyl-3-methylpyrazine features a six-membered ring with two nitrogen atoms positioned at the first and fourth positions. The structure can be represented as follows:
The spatial arrangement of atoms in this compound contributes to its unique chemical reactivity and flavor profile .
2-Butyl-3-methylpyrazine participates in various chemical reactions:
1. Oxidation:
2. Reduction:
3. Electrophilic Substitution:
The mechanism of action for 2-butyl-3-methylpyrazine primarily revolves around its interactions with biological systems and its role as a flavoring agent:
2-Butyl-3-methylpyrazine has a wide range of applications across various fields:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: